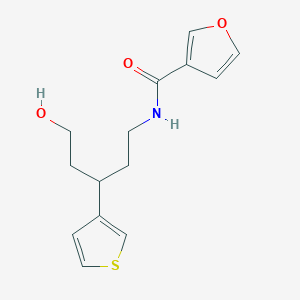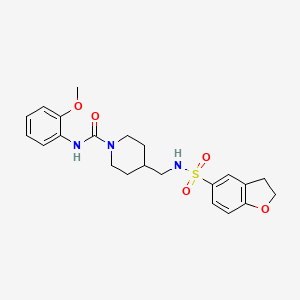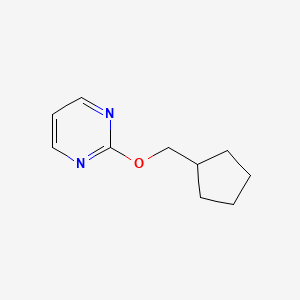
N-(5-hydroxy-3-(thiophen-3-yl)pentyl)furan-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-hydroxy-3-(thiophen-3-yl)pentyl)furan-3-carboxamide is a compound that features a thiophene ring and a furan ring, both of which are heterocyclic structures. The presence of these rings makes the compound interesting for various scientific applications due to their unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-hydroxy-3-(thiophen-3-yl)pentyl)furan-3-carboxamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using methods such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Coupling of the Rings: The thiophene and furan rings are then coupled through a series of reactions involving the formation of the pentyl chain and the carboxamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This would include the use of continuous flow reactors to ensure consistent reaction conditions and high yields.
化学反応の分析
Types of Reactions
N-(5-hydroxy-3-(thiophen-3-yl)pentyl)furan-3-carboxamide can undergo various types of chemical reactions:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxamide group can be reduced to form an amine.
Substitution: The thiophene and furan rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Electrophilic substitution reactions often use reagents such as halogens (e.g., bromine) and acids (e.g., sulfuric acid).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
N-(5-hydroxy-3-(thiophen-3-yl)pentyl)furan-3-carboxamide has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Used in the development of organic semiconductors and other advanced materials.
作用機序
The mechanism of action of N-(5-hydroxy-3-(thiophen-3-yl)pentyl)furan-3-carboxamide involves its interaction with various molecular targets:
Molecular Targets: The compound may interact with enzymes and receptors in biological systems, leading to its observed biological activities.
Pathways Involved: The exact pathways are still under investigation, but it is believed that the compound may modulate signaling pathways involved in cell growth and apoptosis.
類似化合物との比較
Similar Compounds
N-(5-hydroxy-3-(thiophen-2-yl)pentyl)furan-3-carboxamide: Similar structure but with a different position of the thiophene ring.
Thiophene Derivatives: Compounds with similar thiophene rings but different substituents.
Uniqueness
N-(5-hydroxy-3-(thiophen-3-yl)pentyl)furan-3-carboxamide is unique due to the specific positioning of the thiophene and furan rings, which may confer distinct chemical and biological properties compared to other similar compounds.
特性
IUPAC Name |
N-(5-hydroxy-3-thiophen-3-ylpentyl)furan-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3S/c16-6-2-11(13-4-8-19-10-13)1-5-15-14(17)12-3-7-18-9-12/h3-4,7-11,16H,1-2,5-6H2,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISLVNISVSHBVFP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C(=O)NCCC(CCO)C2=CSC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
amine](/img/structure/B2399934.png)
![Ethyl 6-bromo-5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2399935.png)

![2-(sec-butylthio)-3-(4-ethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2399938.png)
![(Z)-3-(1H-benzo[d]imidazol-1-yl)-N'-((3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene)propanehydrazide](/img/structure/B2399939.png)
![3-(3-chlorobenzyl)-5-(4-(furan-2-carbonyl)piperazin-1-yl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2399943.png)

![[(2-chloro-4-methylphenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate](/img/structure/B2399945.png)

![4-chloro-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2399947.png)

![N-(2-ethoxyphenyl)-4-(thiazol-2-yloxy)-[1,4'-bipiperidine]-1'-carboxamide oxalate](/img/structure/B2399949.png)

![9-chloro-6-phenyl-4,6-dihydro-1H-pyrazino[2,1-b]quinazolin-3(2H)-one](/img/structure/B2399956.png)
